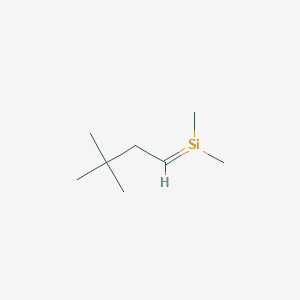

(3,3-Dimethylbutylidene)(dimethyl)silane

Descripción

(3,3-Dimethylbutylidene)(dimethyl)silane is an organosilicon compound characterized by a dimethylsilane backbone substituted with a 3,3-dimethylbutylidene group. The butylidene moiety introduces a double bond into the alkyl chain, enhancing reactivity toward addition reactions such as hydrosilylation or polymerization.

Propiedades

Número CAS |

79991-59-6 |

|---|---|

Fórmula molecular |

C8H18Si |

Peso molecular |

142.31 g/mol |

Nombre IUPAC |

3,3-dimethylbutylidene(dimethyl)silane |

InChI |

InChI=1S/C8H18Si/c1-8(2,3)6-7-9(4)5/h7H,6H2,1-5H3 |

Clave InChI |

IJOAJCQTDDBBIB-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)CC=[Si](C)C |

Origen del producto |

United States |

Métodos De Preparación

Platinum-Catalyzed Hydrosilylation

Platinum-based catalysts, such as Karstedt’s catalyst (Pt₂(dvs)₃) and Pt(PPh₃)₃, dominate industrial-scale syntheses due to their high selectivity and efficiency. A representative protocol involves the reaction of dimethylsilane (H-SiMe₂H) with 3,3-dimethyl-1-butyne under inert conditions.

Reaction Conditions

- Catalyst : Pt₂(dvs)₃ (0.1–0.5 mol%)

- Solvent : Toluene or xylene

- Temperature : 80–120°C

- Time : 12–24 hours

- Yield : 85–92%

The reaction proceeds via cis-addition of the Si–H bond across the alkyne’s triple bond, forming the desired (3,3-Dimethylbutylidene)(dimethyl)silane. Side products, such as allenes or over-hydrogenated species, are minimized through precise control of stoichiometry and catalyst loading.

Rhodium-Catalyzed Hydrosilylation

Rhodium complexes (e.g., RhCl(PPh₃)₃) offer an alternative pathway, particularly for substrates sensitive to platinum’s higher reactivity. In one study, the use of RhCl(PPh₃)₃ at 100°C in toluene yielded the target compound with 78% selectivity, though prolonged reaction times favored allene formation.

Radical-Mediated Synthesis

Recent patents describe radical-based methods for constructing C–Si bonds under mild conditions, avoiding noble-metal catalysts.

Silver-Persulfate Oxidative System

A radical pathway inspired by the synthesis of methyldiphenylsilane compounds involves:

- Reactants : Dimethylsilane and 3,3-dimethyl-1-pentyne

- Catalyst : AgNO₃ (0.1 equiv)

- Oxidant : K₂S₂O₈ (1.5 equiv)

- Solvent : Acetonitrile

- Temperature : 70–90°C

- Yield : 68–75%

The mechanism entails Ag(I)-mediated generation of silyl radicals, which undergo addition to the alkyne. Subsequent oxidation by Ag(II) yields the final product. While cost-effective, this method requires careful control of oxidant ratios to prevent over-oxidation.

Organometallic Approaches

Grignard and organolithium reagents provide a classical route to silicon-carbon bond formation, though scalability remains a challenge.

Grignard Reagent Coupling

Reaction of 3,3-dimethylbutylmagnesium bromide with dimethyldichlorosilane (Me₂SiCl₂) in tetrahydrofuran (THF) at −78°C produces the target silane after hydrolysis:

This method suffers from competing disilylation and requires stringent anhydrous conditions.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pt-catalyzed hydrosilylation | Pt₂(dvs)₃ | 80–120 | 85–92 | High selectivity, scalable | Cost of platinum catalysts |

| Rh-catalyzed hydrosilylation | RhCl(PPh₃)₃ | 100 | 78 | Mild conditions | Lower yield, allene byproducts |

| Radical-mediated | AgNO₃/K₂S₂O₈ | 70–90 | 68–75 | Metal-free, cost-effective | Complex optimization required |

| Grignard coupling | None | −78 to 25 | 60–65 | No noble metals | Low yield, moisture sensitivity |

Experimental Protocols and Optimization

Large-Scale Hydrosilylation

A patented protocol for kilogram-scale production specifies:

- Charge a reactor with 3,3-dimethyl-1-butyne (1.0 mol), H-SiMe₂H (1.05 mol), and Pt₂(dvs)₃ (0.3 mol%) in toluene.

- Heat to 100°C under N₂ for 18 hours.

- Filter through a silica gel column to remove catalyst residues.

- Distill under reduced pressure (bp 120–125°C at 10 mmHg) to isolate the product (89% yield).

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) enhance radical-mediated reactions but reduce hydrosilylation rates. Nonpolar solvents like toluene improve platinum catalyst activity but may require higher temperatures.

Análisis De Reacciones Químicas

Types of Reactions

(3,3-Dimethylbutylidene)(dimethyl)silane can undergo various chemical reactions, including:

Oxidation: The silicon atom in the compound can be oxidized to form silanols or siloxanes.

Reduction: The compound can be reduced to form silanes with different substituents.

Substitution: The silicon atom can undergo nucleophilic substitution reactions, where one of the organic groups attached to silicon is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction typically occurs under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used, often under anhydrous conditions.

Substitution: Nucleophiles such as halides, alkoxides, or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (3,3-Dimethylbutylidene)(dimethyl)silane can yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Aplicaciones Científicas De Investigación

(3,3-Dimethylbutylidene)(dimethyl)silane has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

Biology: Employed in the modification of biomolecules to enhance their stability or alter their properties.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its excellent adhesion properties and chemical stability.

Mecanismo De Acción

The mechanism by which (3,3-Dimethylbutylidene)(dimethyl)silane exerts its effects involves the formation of stable silicon-carbon and silicon-oxygen bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various applications where chemical stability is crucial. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its silicon atom, forming strong covalent bonds that enhance the properties of the resulting materials.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of (3,3-Dimethylbutylidene)(dimethyl)silane with similar silane derivatives:

Solubility and Compatibility

- Chloro(3,3-dimethylbutyl)dimethylsilane is soluble in non-polar solvents like toluene but insoluble in water, a trait shared with most alkylsilanes .

- Modified silanes with polar groups (e.g., enyloxy ethers) show improved compatibility with epoxy resins, as seen in solubility parameter studies . The butylidene group in the target compound may enhance compatibility with unsaturated polymers.

Industrial and Material Science Performance

- Vulcanization Efficiency: Silanes with reactive groups (e.g., thiols in TESPT) improve silica-rubber compatibility by forming covalent bonds .

- Mechanical Properties: Lower silane content in CNC (cellulose nanocrystal) composites increases crosslinking density and stiffness . The target compound’s structure might similarly influence mechanical behavior in polymer matrices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,3-Dimethylbutylidene)(dimethyl)silane, and how do reaction conditions influence purity?

- Methodology : Use radical-initiated grafting or controlled hydrolysis, as demonstrated in silane-polymer modification studies. Monitor reaction progress via FTIR or NMR to track Si-C bond formation and byproduct elimination. For purity, employ gas chromatography (GC) with flame ionization detection (FID) .

- Key Factors : Temperature (80–120°C), solvent polarity, and catalyst selection (e.g., peroxides for grafting). Avoid excessive moisture to prevent premature hydrolysis .

Q. How can the structural and thermal stability of (3,3-Dimethylbutylidene)(dimethyl)silane be characterized?

- Methodology :

- Structural Analysis : FTIR (Si-H stretching at ~2100 cm⁻¹), Si NMR for silane bonding environments, and XPS for surface composition .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres to assess decomposition thresholds (e.g., 200–300°C). Compare with shock wave combustion studies to model kinetic stability .

Q. What experimental designs are effective for studying silane concentration effects in surface coatings?

- Methodology : Apply factorial designs (e.g., 2 designs) to test variables like silane concentration, hydrolysis time, and solvent ratios. Use response surface models (RSM) to predict outcomes like contact angle or adhesion strength. Validate with ANOVA (R² > 0.8 indicates reliability) .

- Example : A study varied silane concentration (V2) and ratio (V1), finding V2 had the strongest effect on wettability (contact angle reduced by 30% at optimal V2) .

Advanced Research Questions

Q. How can (3,3-Dimethylbutylidene)(dimethyl)silane improve interfacial adhesion in polymer-inorganic composites?

- Methodology :

- Surface Functionalization : Treat inorganic fillers (e.g., SiO₂) with the silane to form covalent Si-O-Si bonds. Use SEM-EDS to confirm uniform dispersion.

- Mechanical Testing : Measure tensile strength/modulus of composites vs. untreated controls. Studies show silane-modified composites achieve 40–60% higher interfacial strength due to reduced phase separation .

- Challenge : Competing hydrolysis rates between silane and polymer monomers require pH-controlled environments (pH 4–5) to stabilize reactions .

Q. What mechanisms explain the catalytic role of (3,3-Dimethylbutylidene)(dimethyl)silane in hydrogen-transfer reactions?

- Methodology :

- Stoichiometric Studies : Vary silane:substrate ratios (e.g., 1:1 to 3:1) in alkene/alkyne reductions. Isolate products via silica gel filtration (removes siloxane byproducts) and analyze via GC-MS .

- Kinetic Modeling : Use DFT calculations to map H-transfer pathways. Experimental data suggest silane acts as a stoichiometric H-donor, with turnover numbers (TON) limited by silane decomposition .

Q. How does (3,3-Dimethylbutylidene)(dimethyl)silane perform under high-temperature combustion conditions?

- Methodology :

- Shock Tube Experiments : Measure ignition delays at 1,000–2,000 K. Compare with methane combustion analogs (e.g., SiH₄ vs. CH₄). Silane shows 5x faster ignition due to lower Si-H bond dissociation energy (~90 kcal/mol vs. C-H ~100 kcal/mol) .

- Kinetic Refinement : Update existing models (e.g., methane-derived mechanisms) with estimated thermochemical data for silicon intermediates (SiH₃, SiH₂O) to improve predictive accuracy .

Key Challenges & Methodological Solutions

- Polymer-Silane Compatibility : Use block copolymers to mitigate phase separation. Monitor reactivity ratios (e.g., Mayo-Lewis equation) during copolymerization .

- Byproduct Management : In catalytic reductions, employ scavengers (e.g., molecular sieves) to trap siloxane oligomers .

- Thermal Degradation : Incorporate stabilizers (e.g., hindered phenols) to extend silane usability in high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.